molecular formula C27H25FN4O2 B2489256 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine CAS No. 1211734-69-8

1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine

Cat. No.: B2489256
CAS No.: 1211734-69-8
M. Wt: 456.521
InChI Key: FZFMKOAQEPHMKO-UHFFFAOYSA-N
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Description

1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine is a synthetic compound of significant interest in medicinal chemistry and neuropharmacology research. Its molecular architecture, featuring a pyrazole core substituted with a 4-fluorophenyl group and linked to a phenylpiperazine moiety via a carbonyl bridge, is characteristic of ligands designed to target central nervous system (CNS) receptors. This structural motif suggests potential investigation as a serotonergic agent, particularly at 5-HT1A receptor subtypes , which are critical targets for studying anxiety, depression, and schizophrenia. Researchers utilize this compound to probe the structure-activity relationships (SAR) of complex piperazine-based scaffolds, aiming to develop novel therapeutic entities with optimized binding affinity and selectivity. The presence of the fluorophenyl group is a common strategy in drug discovery to influence the compound's metabolic stability and blood-brain barrier penetration. Consequently, this reagent serves as a crucial intermediate and tool compound for advancing the understanding of GPCR signaling and for the design of next-generation psychoactive research compounds. All studies must be conducted in vitro or in preclinical research models in accordance with applicable regulations.

Properties

IUPAC Name

[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O2/c28-22-11-13-24(14-12-22)32-19-25(34-20-21-7-3-1-4-8-21)26(29-32)27(33)31-17-15-30(16-18-31)23-9-5-2-6-10-23/h1-14,19H,15-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFMKOAQEPHMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NN(C=C3OCC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine typically involves multiple stepsThe final step involves the coupling of the pyrazole derivative with phenylpiperazine under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave irradiation to accelerate the reaction process. This method has been shown to be efficient in synthesizing pyrazole derivatives with high yields .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor.

    Medicine: It has shown promise as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets in the body. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity/Application Reference
Target Compound Pyrazole 4-Benzyloxy, 1-(4-Fluorophenyl), 4-Phenylpiperazine Hypothetical CNS modulation
4-FPP Piperazine 4-Fluorophenyl Serotonin receptor ligand
Elopiprazole Piperazine Benzofuranyl, 4-Fluorophenyl-pyrrole Antipsychotic
4-[1-(4-Carboxyphenyl)...Benzoic Acid Pyrazole Carboxyphenyl, dimethylhydrazone Antimicrobial (MIC = 1.56 µg/mL)
3-Chloro-6-[4-(2-Fluorophenyl)...Pyridazine Pyridazine Chlorine, 2-Fluorophenylpiperazine Anticancer lead

Biological Activity

1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine is a complex organic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups that may influence its pharmacological properties. Despite limited research specifically on this compound, studies on related pyrazole derivatives suggest a broad spectrum of biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C24H24FN3O3C_{24}H_{24}FN_3O_3 with a molecular weight of approximately 422.5 g/mol. The structure includes:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Benzyloxy and fluorophenyl substituents : These groups may enhance the compound's lipophilicity and biological interactions.

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby enhancing the efficacy of cancer treatments . The presence of electron-withdrawing groups like fluorine may increase the potency against cancer cells by enhancing binding affinity to target proteins.

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are also known for their anti-inflammatory and analgesic activities. Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways . The specific interactions of this compound with COX enzymes or other inflammatory mediators warrant further investigation.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole compounds often correlates with their structural features. A study demonstrated that modifications at specific positions on the pyrazole ring could significantly impact their biological efficacy . For instance, the introduction of halogenated phenyl groups has been linked to enhanced activity against various biological targets.

Study 1: Anticancer Activity

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxic effects, with IC50 values in the low micromolar range .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of various pyrazole derivatives. The results showed that these compounds could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in disease pathways, modulating their activity and leading to therapeutic effects.

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